Cas no 7461-09-8 (Benzenebutanoic acid, g-oxo-a-(phenylmethyl)-, 2-[1,1'-biphenyl]-4-yl-2-oxoethylester)

Benzenebutanoic acid, g-oxo-a-(phenylmethyl)-, 2-[1,1'-biphenyl]-4-yl-2-oxoethylester structure
7461-09-8 structure
Product name:Benzenebutanoic acid, g-oxo-a-(phenylmethyl)-, 2-[1,1'-biphenyl]-4-yl-2-oxoethylester
CAS No:7461-09-8
MF:C31H26O4
MW:462.53574
CID:578453
PubChem ID:346517

Benzenebutanoic acid, g-oxo-a-(phenylmethyl)-, 2-[1,1'-biphenyl]-4-yl-2-oxoethylester Chemical and Physical Properties

Names and Identifiers

    • Benzenebutanoic acid, g-oxo-a-(phenylmethyl)-, 2-[1,1'-biphenyl]-4-yl-2-oxoethylester
    • NSC404773; AC1L8567; NSC-404773;
    • [2-oxo-2-(4-phenylphenyl)ethyl] 2-benzyl-4-oxo-4-phenylbutanoate
    • NSC404773
    • DTXSID60323742
    • 7461-09-8
    • NSC-404773
    • Inchi: InChI=1S/C31H26O4/c32-29(26-14-8-3-9-15-26)21-28(20-23-10-4-1-5-11-23)31(34)35-22-30(33)27-18-16-25(17-19-27)24-12-6-2-7-13-24/h1-19,28H,20-22H2
    • InChI Key: FMPQADBPHYCLFK-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)CC(CC(=O)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Computed Properties

  • Exact Mass: 462.18318
  • Monoisotopic Mass: 462.18310931g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 11
  • Complexity: 674
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.4
  • Topological Polar Surface Area: 60.4Ų

Experimental Properties

  • PSA: 60.44
  • LogP: 6.21140

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